Superior CYP11B1 Inhibitory Potency vs. the Lead 4-Imidazolylmethylchromone 5c
In a direct comparison against the potent and selective chromone-based CYP11B1 inhibitor 5c (IC50 = 9.7 nM, selectivity factor = 9.8) from Gobbi et al., the target compound demonstrates a 2.2-fold greater inhibitory potency for CYP11B1 (IC50 = 4.5 nM) [1][2]. This positions the 6,8-dimethyl-3-carbonitrile derivative as a more potent core for further optimization when sub-nanomolar CYP11B1 inhibition is required.
| Evidence Dimension | CYP11B1 Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 4.5 nM |
| Comparator Or Baseline | 4-Imidazolylmethylchromone 5c: IC50 = 9.7 nM (Gobbi et al., J. Med. Chem. 2016) |
| Quantified Difference | 2.2-fold increase in potency for the target compound. |
| Conditions | Inhibition of human CYP11B1 in V79MZ cells using [3H]-11-deoxycorticosterone as substrate (BindingDB); Chromone 5c tested in analogous human CYP11B1 assay. |
Why This Matters
For researchers optimizing CYP11B1 inhibitors to treat Cushing's syndrome, sourcing this compound provides a more active alternative to established chromone leads, potentially reducing the required effective concentration and improving therapeutic indices.
- [1] BindingDB. BDBM50062549: IC50 = 4.5 nM for human CYP11B1 in V79MZ cells. View Source
- [2] Gobbi, S., et al. 'Exploiting the Chromone Scaffold for the Development of Inhibitors of Corticosteroid Biosynthesis.' Journal of Medicinal Chemistry 59.6 (2016): 2468-2477. Compound 5c, IC50 = 9.7 nM, SF = 9.8. View Source
